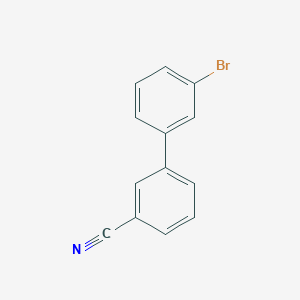

3-(3-Bromophenyl)benzonitrile

Descripción general

Descripción

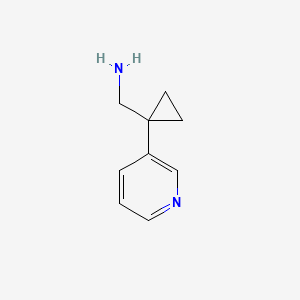

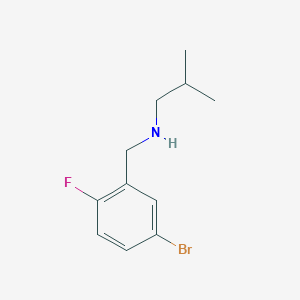

3-(3-Bromophenyl)benzonitrile, or 3-Bromobenzonitrile (3-BBN), is a compound composed of a benzene ring with a bromine atom attached to the third carbon and a nitrile group attached to the fourth carbon. It is an important chemical intermediate used in a variety of applications, including organic synthesis, dye synthesis, and pharmaceutical synthesis. 3-BBN is also used as a reagent in organic synthesis and as a starting material for the synthesis of a range of compounds.

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

In a study focusing on hydrogen-bonded molecular structures, compounds similar to 3-(3-Bromophenyl)benzonitrile were linked into chains and sheets through hydrogen bonds, showcasing the compound's potential in forming complex molecular architectures which could be relevant for material science and molecular engineering (Calderón et al., 2006).

Environmental Degradation Pathways

Research on benzonitrile herbicides, which are structurally related to this compound, has provided insights into microbial degradation pathways in soil and subsurface environments. This highlights the compound's relevance in studying environmental pollution and remediation strategies (Holtze et al., 2008).

Organic Synthesis and Catalysis

The reactivity of o-Bromophenyl isocyanide, a compound closely related to this compound, with primary amines under catalysis to afford substituted benzimidazoles has been studied. This work illustrates the compound's utility in synthetic organic chemistry, particularly in constructing heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).

Solar Energy Applications

Benzonitrile-based electrolytes have been shown to enhance the operation and stability of Dye-Sensitized Solar Cells (DSSCs), indicating the potential application of this compound in improving solar energy conversion technologies (Latini et al., 2014).

Advanced Material Synthesis

Studies on the polymerization of halogenated compounds, similar to this compound, on graphene and hexagonal boron nitride surfaces have provided insights into surface-confined synthesis techniques. These findings are significant for the development of advanced materials and nanotechnology applications (Morchutt et al., 2015).

Safety and Hazards

3-(3-Bromophenyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

3-(3-Bromophenyl)benzonitrile is a brominated derivative of benzonitrile It’s known that brominated benzonitriles can interact with various biological targets depending on their specific structure and the presence of other functional groups .

Mode of Action

Brominated benzonitriles, in general, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function .

Biochemical Pathways

Brominated benzonitriles can potentially affect various biochemical pathways due to their reactivity . For instance, they can participate in reactions at the benzylic position, which could potentially influence pathways involving aromatic compounds .

Pharmacokinetics

The compound’s molecular weight of 196044 suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential reactivity, it could cause various changes at the molecular and cellular level depending on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially impact its action

Análisis Bioquímico

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 3-(3-Bromophenyl)benzonitrile in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. It is possible that the compound could interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not currently known. It is possible that the compound could be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-(3-bromophenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFNNKFDFLYWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040141-34-1 | |

| Record name | 3'-Bromo[1,1'-biphenyl]-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)